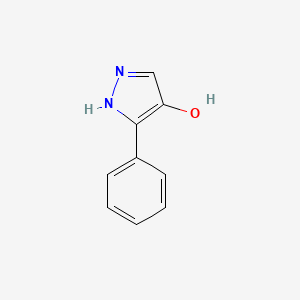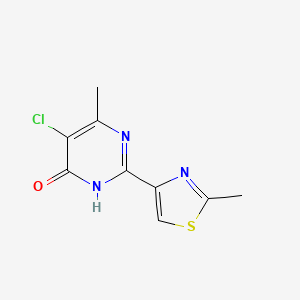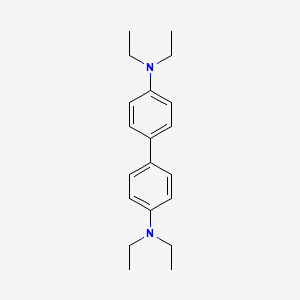![molecular formula C11H16ClNO3 B1659940 (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride CAS No. 6953-28-2](/img/structure/B1659940.png)
(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H15NO3 It is known for its unique structure, which includes a dioxinopyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or carboxylic acid, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridine-5-methanol: This compound shares a similar core structure but may have different functional groups.
2,2,8-Trimethyl-5,6-bis[(E)-1-butenyl]-4H-1,3-dioxino[4,5-c]pyridine: Another structurally related compound with different substituents.
Uniqueness
The uniqueness of (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
6953-28-2 |
|---|---|
Formule moléculaire |
C11H16ClNO3 |
Poids moléculaire |
245.7 g/mol |
Nom IUPAC |
(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7-10-9(8(5-13)4-12-7)6-14-11(2,3)15-10;/h4,13H,5-6H2,1-3H3;1H |
Clé InChI |
VGNFNNKTPXNCCB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)CO.Cl |
SMILES canonique |
CC1=NC=C(C2=C1OC(OC2)(C)C)CO.Cl |
| 6953-28-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[phenyl(1-piperidyl)phosphoroselenoyl]-](/img/structure/B1659859.png)
![4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile](/img/structure/B1659860.png)








![ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate](/img/structure/B1659871.png)


